Iduronate 2-sulfate, also known as L-iduronate 2-sulfate, is a critical component in the metabolism of glycosaminoglycans, particularly dermatan sulfate and heparan sulfate. This compound plays a vital role in lysosomal degradation processes, and its deficiency leads to Hunter syndrome, a type of mucopolysaccharidosis characterized by the accumulation of glycosaminoglycans due to the lack of the enzyme iduronate-2-sulfatase.
Iduronate 2-sulfate is derived from the metabolism of glycosaminoglycans. It is primarily sourced from biological systems where it is formed as a result of enzymatic activity. The enzyme responsible for its metabolism, iduronate-2-sulfatase, is produced in human cells and can be synthesized using recombinant DNA technology for therapeutic purposes.
Iduronate 2-sulfate falls under several classifications:
The synthesis of iduronate 2-sulfate typically involves several steps that include protecting specific hydroxyl groups, sulfation, and subsequent deprotection. A notable synthetic route involves starting with methyl esters of α-L-iduronate glycosides.
The reaction conditions typically involve heating under reflux and subsequent purification steps such as cation-exchange chromatography to convert the product into its sodium salt form.
Iduronate 2-sulfate has a complex molecular structure characterized by:
The compound's structural features are crucial for its biological function, particularly in binding and interacting with enzymes involved in glycosaminoglycan metabolism .
Iduronate 2-sulfate participates in various biochemical reactions primarily involving hydrolysis catalyzed by iduronate-2-sulfatase. This enzyme catalyzes the removal of sulfate groups from iduronate residues in glycosaminoglycans.
The mechanism involves:
The action of iduronate-2-sulfatase on iduronate 2-sulfate involves:
This enzymatic process is crucial for maintaining normal levels of glycosaminoglycans in tissues. Deficiency or malfunctioning of this enzyme leads to pathological accumulation seen in Hunter syndrome .
Relevant data includes molecular weight (194.20 g/mol) and specific functional groups that contribute to its reactivity and interaction with biological molecules .
Iduronate 2-sulfate has significant applications in:
Iduronate 2-sulfate (IdoA2S) is a critical monosaccharide unit in the degradation pathway of glycosaminoglycans (GAGs), specifically heparan sulfate (HS) and dermatan sulfate (DS). This sulfated iduronic acid derivative features a sulfate ester at the C2 position of the α-L-iduronic acid ring, conferring structural complexity that dictates its specific enzymatic processing within lysosomes. The catabolism of HS and DS requires precisely ordered enzymatic steps, with IdoA2S representing a non-reducing terminal residue that must be desulfated before subsequent hydrolysis can proceed [1] [3].
In the lysosomal degradation cascade, IdoA2S-containing oligosaccharides are generated through the stepwise action of endoglycosidases and exoglycosidases. The hydrolysis of the 2-O-sulfate group from IdoA2S is an essential early step that enables the subsequent cleavage of the glycosidic bond by α-L-iduronidase. This sequential processing is crucial because unsulfated iduronic acid residues are the exclusive substrates for α-L-iduronidase [1] [6]. The position of IdoA2S within GAG chains significantly influences enzymatic kinetics. Research demonstrates that adjacent sulfation patterns—particularly 6-O-sulfation on neighboring glucosamine residues—enhance substrate affinity and catalytic efficiency of iduronate-2-sulfatase (IDS) by up to 200-fold. Tetrasaccharide substrates containing a 6-O-sulfated glucosamine adjacent to IdoA2S are hydrolyzed with substantially greater efficiency than non-sulfated equivalents [1].
Table 1: Influence of Adjacent Residues on IDS Catalytic Efficiency
Substrate Structure | Catalytic Efficiency (kcat/Km) | Binding Affinity (Km, μM) |
---|---|---|
IdoA2S-anhydroMannitol (minimal disaccharide) | Baseline | 58.0 |
IdoA2S-anhydroMannitol-6S | 63-fold increase | 11.6 (5-fold increase) |
Tetrasaccharide with GlcNS-6S adjacent | Up to 200-fold increase | ~2-fold increase |
Iduronate-2-sulfatase (IDS; EC 3.1.6.13) exclusively targets the 2-O-sulfate ester bond of terminal α-L-iduronic acid residues in both HS and DS. Structural analyses reveal that IDS belongs to the sulfatase enzyme family characterized by: (1) 20–60% sequence homology across members, (2) a conserved N-terminal sulfatase motif, and (3) a unique catalytic formylglycine (FGly) residue generated post-translationally by oxidation of cysteine within the C(X/P)R motif [1] [4]. The crystal structure of human IDS (solved at 2.3 Å resolution) demonstrates a deep catalytic pocket lined with positively charged residues that facilitate binding to anionic sulfate groups. At the base of this pocket resides the critical FGly residue in its hydrated aldehyde form (FGly-hydrate), which directly participates in sulfate ester hydrolysis [1] [4].
The catalytic mechanism involves nucleophilic attack by the FGly-hydrate on the sulfur atom of the sulfate ester, forming a covalent FGly-sulfate intermediate. Subsequent elimination by the geminal hydroxyl group regenerates the aldehyde and releases inorganic sulfate [1]. IDS exhibits distinct molecular forms: human tissues express a 42 kDa form (Form A) and a 14 kDa form (Form B), both displaying similar substrate specificity despite mass differences [1]. Competitive inhibitors like 2,5-anhydromannitol-1-sulfate (Ki = 0.25 μM at pH 4.5) mimic the substrate structure and bind tightly to the active site, further elucidating specificity determinants [1].
Deficiency of IDS activity due to mutations in the IDS gene (Xq28) causes Mucopolysaccharidosis Type II (MPS II, Hunter syndrome), an X-linked lysosomal storage disorder. Impaired desulfation of IdoA2S results in pathological accumulation of partially degraded HS and DS fragments within lysosomes across multiple tissues. Over 500 mutations spanning the IDS gene have been documented, including missense, nonsense, deletions, and rearrangements [2] [4] [7]. The biochemical severity correlates with residual enzyme activity: attenuated phenotypes retain 0.2–2.4% of wild-type activity, while severe forms exhibit negligible activity [7].
Accumulated GAGs disrupt cellular architecture and function through multiple mechanisms:
Cellular studies demonstrate that most pathogenic IDS mutants (e.g., R468Q, A85T) exhibit defective intracellular trafficking. Mutant proteins accumulate in the endoplasmic reticulum (ER) due to misfolding and undergo rapid degradation via ER-associated degradation (ERAD). This involves ubiquitination by the E3 ligase HRD1 and proteasomal destruction, preventing lysosomal translocation [7]. Notably, suppressing ERAD components rescues lysosomal delivery and enzymatic function of certain attenuated mutants (e.g., A85T), suggesting therapeutic potential [7].
Table 2: Genotype-Phenotype Correlations in MPS II
Mutation Type | Example Mutations | Residual Activity | Clinical Phenotype | Cellular Fate |
---|---|---|---|---|
Severe | R468Q, P86L, S333L | <0.1% | Early-onset neurodegeneration, death by adolescence | ER retention; complete ERAD degradation |
Attenuated | A85T, R48P, W337R | 0.2–2.4% | Late-onset somatic symptoms, survival to adulthood | Partial ER retention; limited lysosomal delivery |
Large Deletions | Entire IDS locus | 0% | Severe phenotype + additional features if contiguous genes affected | No protein production |
Diagnostically, quantification of IDS activity in leukocytes, fibroblasts, or dried blood spots using tandem mass spectrometry reveals profound deficiency in affected individuals (0.3–0.5 μmol/h/L vs. 19.6 ± 5.8 μmol/h/L in controls) [8]. Urinary GAG analysis shows elevated heparan and dermatan sulfate, though false negatives occur. Enzyme replacement therapy (ERT) with recombinant IDS (idursulfase) deglycosylates accumulated substrates but cannot cross the blood-brain barrier, limiting neurological efficacy [2] [5]. Emerging therapies targeting protein folding and ERAD evasion represent promising strategies to enhance residual enzymatic activity in genetically defined subsets [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7